(1S)-溴氰菊酯

描述

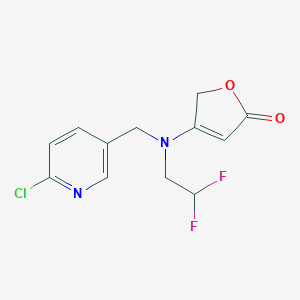

(1S)-Deltamethrin is a synthetic pyrethroid insecticide that has been used in a variety of agricultural, industrial, and residential settings since the 1980s. It is a popular choice due to its broad-spectrum activity against a wide range of insects, including cockroaches, flies, mosquitoes, fleas, and ticks. It is also used to control a variety of other pests, including mites, spiders, and beetles. The active ingredient in (1S)-deltamethrin is a synthetic version of pyrethrins, which are naturally occurring compounds found in certain flowers. (1S)-deltamethrin is effective against a wide range of insects, and it is highly toxic to aquatic organisms.

科学研究应用

对基因表达的影响:发现围产期接触溴氰菊酯会降低可能破坏正常脂肪生成以及脂质和葡萄糖代谢的基因的 mRNA 表达 (Armstrong 等,2013).

在农业和健康中的应用:溴氰菊酯用于农作物、牛群和人类健康保护。广泛的研究评估了其对这些利益相关者的安全性 (Mestres & Mestres, 1992).

昆虫轴突钠通道:它诱导蟑螂巨轴突的轴突膜缓慢进行性去极化,并逐渐降低动作电位幅度 (Laufer 等,1984).

对小鼠大脑的影响:溴氰菊酯等拟除虫菊酯类杀虫剂增强小鼠脑突触小体的钠离子通道介导的摄取 (Ghiasuddin & Soderlund, 1985).

对蜱的疗效:颗粒状溴氰菊酯显著降低了森林住宅社区中硬蜱和孤星蜱若虫的丰度 (Schulze 等,2001).

对淡水鱼的影响:在斑点鳢等淡水鱼中接触会导致肾脏、肝脏和鳃中抗氧化酶和非酶抗氧化剂的诱导 (Sayeed 等,2003).

虹鳟鱼苗的毒性:它会导致虹鳟鱼苗的急性毒性 (Ural & Sağlam, 2005).

氧化应激和代谢:溴氰菊酯毒性机制与氧化应激和代谢相关,为害虫控制和预防中毒提供了策略 (Lu 等,2019).

遗传毒性和氧化应激:它诱导斑点鳢红细胞的遗传毒性损伤,可用作污染负荷的指标 (Ansari 等,2009).

蛋白质组学分析:对暴露于溴氰菊酯的水蚤克隆进行蛋白质组学调查揭示了敏感性和潜在生物标志物的差异 (Toumi 等,2014).

生物修复:鼠李糖杆菌菌株已显示出降解溴氰菊酯的潜力,可用于受污染土壤的生物修复 (Cycoń 等,2014).

维生素减毒:发现维生素 E 和维生素 C 可以减轻溴氰菊酯对大鼠的不利影响 (Yousef 等,2006), (Mongi 等,2011).

甲状腺和 DNA 损伤:发现补充番茄红素可以减少暴露于溴氰菊酯的白化大鼠的甲状腺细胞变化和 DNA 损伤 (Abdul-Hamid & Salah, 2013).

属性

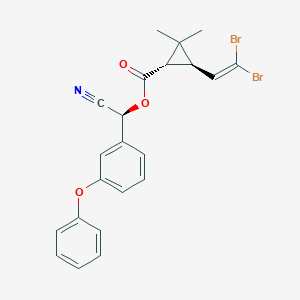

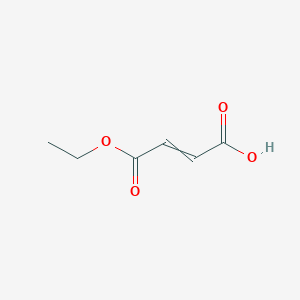

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-NLWGTHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-Deltamethrin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

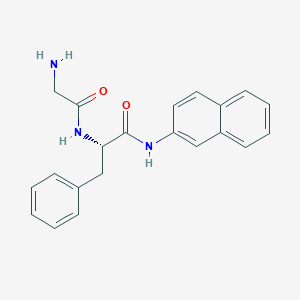

![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)